molecular formula C19H26N4O4 B11108023 (3E)-N-cyclopentyl-3-(2-{[(2-methoxy-5-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-cyclopentyl-3-(2-{[(2-methoxy-5-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11108023
M. Wt: 374.4 g/mol
InChI Key: VTBJCLULUREZCC-LPYMAVHISA-N
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Description

(3E)-N-cyclopentyl-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a methoxy-methylphenyl group, and a hydrazinylidene-butanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-cyclopentyl-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 2-methoxy-5-methylbenzoyl chloride to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-cyclopentyl-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy-methylphenyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

(3E)-N-cyclopentyl-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-N-cyclopentyl-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-cyclopentyl-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

N'-[(E)-[4-(cyclopentylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxy-5-methylphenyl)oxamide

InChI

InChI=1S/C19H26N4O4/c1-12-8-9-16(27-3)15(10-12)21-18(25)19(26)23-22-13(2)11-17(24)20-14-6-4-5-7-14/h8-10,14H,4-7,11H2,1-3H3,(H,20,24)(H,21,25)(H,23,26)/b22-13+

InChI Key

VTBJCLULUREZCC-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2CCCC2

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C(C)CC(=O)NC2CCCC2

Origin of Product

United States

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